Glucocorticoid Receptor Binding Affinity: 100-Fold Greater Than Parent Prodrug and Superior to Budesonide
Desisobutyryl-ciclesonide (des-CIC) exhibits a relative glucocorticoid receptor binding affinity (RBA) of 1212, representing an approximately 100-fold increase over the parent prodrug ciclesonide (RBA = 12), and demonstrates 1.34-fold higher affinity compared to budesonide (RBA = 905), all referenced to dexamethasone = 100 in rat lung glucocorticoid receptor competitive binding assays [1]. In separate human glucocorticoid receptor radioligand binding studies, des-CIC and fluticasone propionate exhibited comparable high-affinity binding, while ciclesonide showed 100-fold lower affinity [2].
| Evidence Dimension | Relative glucocorticoid receptor binding affinity (RBA) |
|---|---|
| Target Compound Data | 1212 |
| Comparator Or Baseline | Ciclesonide (parent prodrug) = 12; Budesonide = 905; Dexamethasone (reference) = 100 |
| Quantified Difference | Des-CIC is ~100-fold higher affinity than ciclesonide; 1.34-fold higher than budesonide |
| Conditions | Rat lung glucocorticoid receptor competitive radioligand binding assay with dexamethasone reference set to 100 |
Why This Matters
This quantitative affinity differential confirms that des-CIC is the authentic active pharmacophore, making it essential for receptor binding and pharmacology studies, whereas the parent prodrug is unsuitable for in vitro assays lacking metabolic activation systems.
- [1] Stoeck M, Riedel R, Hochhaus G, et al. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide. J Pharmacol Exp Ther. 2004;309(1):249-258. View Source
- [2] Belvisi MG, Bundschuh DS, Stoeck M, et al. Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma. J Pharmacol Exp Ther. 2005;314(2):568-574. View Source
